

Spectroscopic Profile of 5-Chlorosalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chlorosalicylaldehyde

Cat. No.: B124248

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **5-Chlorosalicylaldehyde** (5-CSA), a key intermediate in the synthesis of fragrances, dyes, and pharmaceuticals.^{[1][2]} The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **5-Chlorosalicylaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **5-Chlorosalicylaldehyde**. The data presented here is for the most stable conformer, which features an intramolecular hydrogen bond between the hydroxyl and aldehyde groups.^[1]

Table 1: ^1H NMR Spectroscopic Data for **5-Chlorosalicylaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde proton (-CHO)
~11.0	s	1H	Hydroxyl proton (-OH)
~7.5	d	1H	Aromatic proton (H-6)
~7.4	dd	1H	Aromatic proton (H-4)
~7.0	d	1H	Aromatic proton (H-3)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. Data is compiled from typical values for similar structures and general knowledge of NMR spectroscopy.

Table 2: ^{13}C NMR Spectroscopic Data for **5-Chlorosalicylaldehyde**

Chemical Shift (δ , ppm)	Assignment
~195	Aldehyde Carbonyl (C=O)
~160	C-2 (Carbon bearing -OH)
~135	C-4
~130	C-6
~125	C-5 (Carbon bearing -Cl)
~120	C-1
~118	C-3

Note: The assignments are based on computational studies and comparison with similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **5-Chlorosalicylaldehyde**. The spectrum is characterized by the presence of a strong carbonyl stretch and a broad hydroxyl absorption, indicative of the intramolecular hydrogen bonding.

Table 3: Key IR Absorption Bands for **5-Chlorosalicylaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3000	Broad	O-H stretching (intramolecularly hydrogen-bonded)
~3080	Medium	Aromatic C-H stretching
~2850, ~2750	Medium	Aldehydic C-H stretching (Fermi resonance)
~1665	Strong	C=O stretching (conjugated aldehyde)
~1600, ~1480	Medium-Strong	Aromatic C=C stretching
~1280	Strong	C-O stretching (phenol)
~820	Strong	C-H out-of-plane bending (aromatic)
~740	Strong	C-Cl stretching

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum of **5-Chlorosalicylaldehyde** is characterized by absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions in the aromatic ring and the carbonyl group.

Table 4: UV-Vis Absorption Data for **5-Chlorosalicylaldehyde**

λ_{max} (nm)	Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)	Solvent	Assignment
~255	~10,000	Ethanol	π → π* transition (aromatic ring)
~330	~3,500	Ethanol	π → π* transition (conjugated system)

Note: The position and intensity of the absorption maxima can be affected by the solvent polarity.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Chlorosalicylaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.

- Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
- Reference the spectrum to the solvent peaks.

IR Spectroscopy

- Sample Preparation (Solid):
 - KBr Pellet: Mix a small amount of **5-Chlorosalicylaldehyde** (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

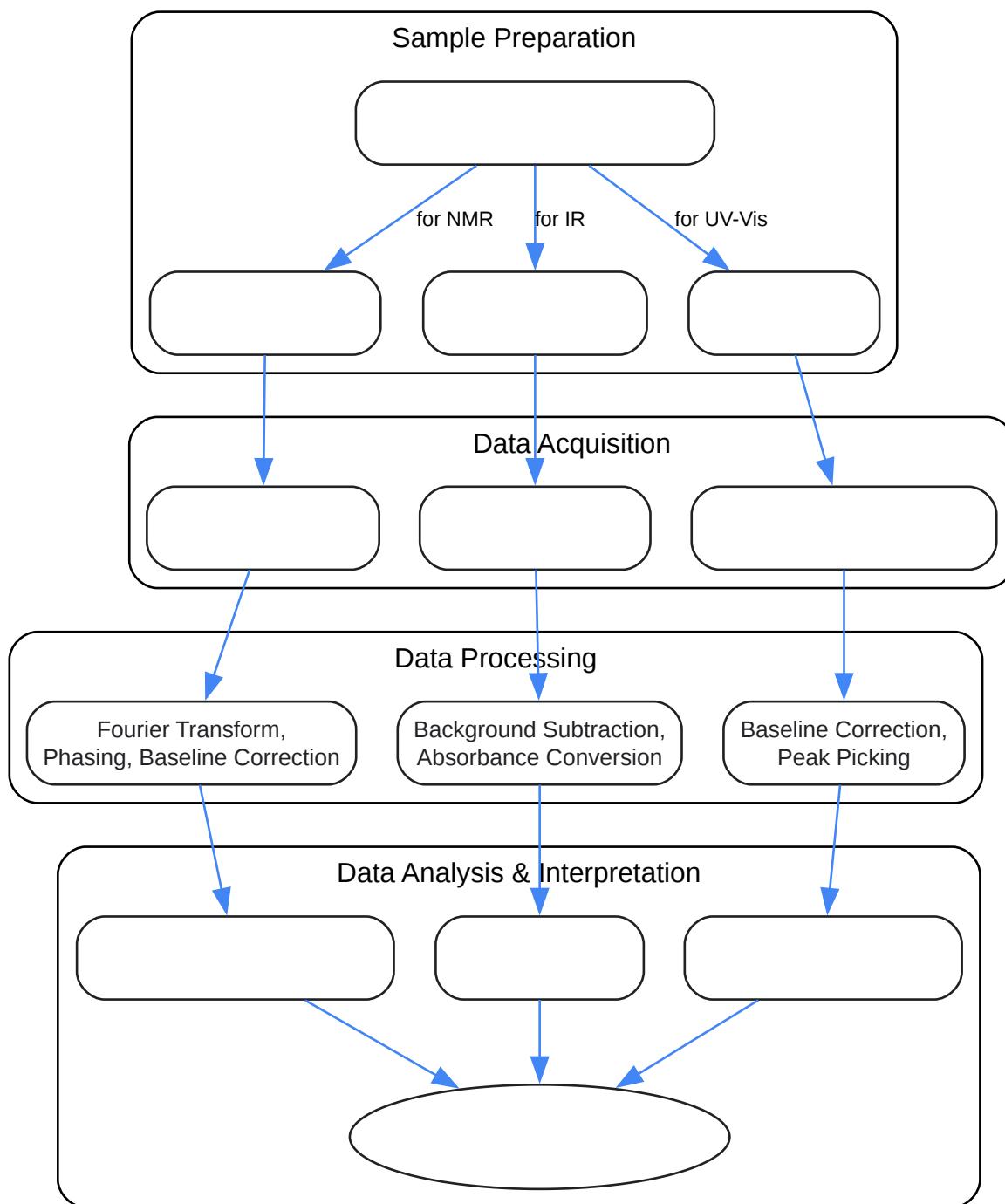
UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **5-Chlorosalicylaldehyde** of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

- Prepare a series of dilutions from the stock solution to find an appropriate concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
 - Fill a matched quartz cuvette with the sample solution.
 - Scan the sample over the desired wavelength range (e.g., 200-800 nm).
 - The instrument will automatically subtract the baseline from the sample spectrum to provide the absorbance spectrum of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like **5-Chlorosalicylaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **5-Chlorosalicylaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Chlorosalicylaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124248#spectroscopic-data-of-5-chlorosalicylaldehyde-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

